2-Amino-5-nitroisonicotinic acid
Overview
Description
2-Amino-5-nitroisonicotinic acid is an organic compound with the molecular formula C6H5N3O4. It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the 2-position and a nitro group at the 5-position on the pyridine ring. This compound is known for its light yellow solid form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of isonicotinic acid with nitric acid to form 5-nitroisonicotinic acid, which is then subjected to reductive amination to introduce the amino group at the 2-position .
Industrial Production Methods: Industrial production methods for 2-Amino-5-nitroisonicotinic acid often involve large-scale nitration and amination processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include maintaining specific temperatures and using catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-nitroisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted isonicotinic acid derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-Amino-5-nitroisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-nitroisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
2-Aminoisonicotinic acid: Lacks the nitro group, leading to different chemical and biological properties.
5-Nitroisonicotinic acid: Lacks the amino group, affecting its reactivity and applications.
Isonicotinic acid: The parent compound without any substitutions, used as a precursor in the synthesis of various derivatives.
Uniqueness: 2-Amino-5-nitroisonicotinic acid is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-amino-5-nitropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-5-1-3(6(10)11)4(2-8-5)9(12)13/h1-2H,(H2,7,8)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHWNCQMEJONFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516047 | |
Record name | 2-Amino-5-nitropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84487-09-2 | |
Record name | 2-Amino-5-nitropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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